Cas no 1567109-82-3 (3-fluoro-3-(furan-3-yl)propan-1-amine)

3-Fluoro-3-(furan-3-yl)propan-1-amine is a fluorinated amine derivative featuring a furan heterocycle, offering unique reactivity and structural versatility in synthetic chemistry. The presence of the fluorine atom enhances electrophilicity and metabolic stability, making it valuable for pharmaceutical and agrochemical applications. The furan ring contributes to π-electron density, facilitating interactions in catalytic and ligand systems. This compound serves as a key intermediate in the synthesis of bioactive molecules, particularly in the development of fluorinated analogs with improved pharmacokinetic properties. Its well-defined structure and functional groups allow for selective modifications, supporting its use in medicinal chemistry and material science research.
3-fluoro-3-(furan-3-yl)propan-1-amine structure
1567109-82-3 structure
Product name:3-fluoro-3-(furan-3-yl)propan-1-amine
CAS No:1567109-82-3
MF:C7H10FNO
MW:143.158805370331
CID:5906830
PubChem ID:104277185

3-fluoro-3-(furan-3-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-3-(furan-3-yl)propan-1-amine
    • 1567109-82-3
    • EN300-1846047
    • Inchi: 1S/C7H10FNO/c8-7(1-3-9)6-2-4-10-5-6/h2,4-5,7H,1,3,9H2
    • InChI Key: ASTWKYFWGQAZPV-UHFFFAOYSA-N
    • SMILES: FC(C1=COC=C1)CCN

Computed Properties

  • Exact Mass: 143.074642105g/mol
  • Monoisotopic Mass: 143.074642105g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 99.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 39.2Ų

3-fluoro-3-(furan-3-yl)propan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1846047-0.25g
3-fluoro-3-(furan-3-yl)propan-1-amine
1567109-82-3
0.25g
$1300.0 2023-09-19
Enamine
EN300-1846047-1.0g
3-fluoro-3-(furan-3-yl)propan-1-amine
1567109-82-3
1g
$1857.0 2023-06-01
Enamine
EN300-1846047-0.1g
3-fluoro-3-(furan-3-yl)propan-1-amine
1567109-82-3
0.1g
$1244.0 2023-09-19
Enamine
EN300-1846047-2.5g
3-fluoro-3-(furan-3-yl)propan-1-amine
1567109-82-3
2.5g
$2771.0 2023-09-19
Enamine
EN300-1846047-10.0g
3-fluoro-3-(furan-3-yl)propan-1-amine
1567109-82-3
10g
$7988.0 2023-06-01
Enamine
EN300-1846047-10g
3-fluoro-3-(furan-3-yl)propan-1-amine
1567109-82-3
10g
$6082.0 2023-09-19
Enamine
EN300-1846047-5.0g
3-fluoro-3-(furan-3-yl)propan-1-amine
1567109-82-3
5g
$5387.0 2023-06-01
Enamine
EN300-1846047-0.5g
3-fluoro-3-(furan-3-yl)propan-1-amine
1567109-82-3
0.5g
$1357.0 2023-09-19
Enamine
EN300-1846047-0.05g
3-fluoro-3-(furan-3-yl)propan-1-amine
1567109-82-3
0.05g
$1188.0 2023-09-19
Enamine
EN300-1846047-1g
3-fluoro-3-(furan-3-yl)propan-1-amine
1567109-82-3
1g
$1414.0 2023-09-19

3-fluoro-3-(furan-3-yl)propan-1-amine Related Literature

Additional information on 3-fluoro-3-(furan-3-yl)propan-1-amine

Research Brief on 3-fluoro-3-(furan-3-yl)propan-1-amine (CAS: 1567109-82-3) in Chemical Biology and Pharmaceutical Applications

3-fluoro-3-(furan-3-yl)propan-1-amine (CAS: 1567109-82-3) is a fluorinated amine derivative with a furan moiety, which has recently gained attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound's molecular structure combines the electron-rich furan ring with a fluorine atom, offering interesting physicochemical properties that make it a promising candidate for drug discovery and development.

Recent studies have explored the synthetic routes to 3-fluoro-3-(furan-3-yl)propan-1-amine, with particular focus on asymmetric synthesis methods to obtain enantiomerically pure forms. The compound's chiral center at the fluorinated carbon atom presents both challenges and opportunities in synthetic chemistry, as different enantiomers may exhibit distinct biological activities. Researchers have reported successful asymmetric hydrogenation approaches using chiral catalysts, achieving high enantiomeric excess (ee > 95%) for this important building block.

In pharmacological investigations, 3-fluoro-3-(furan-3-yl)propan-1-amine has shown promising activity as a modulator of neurotransmitter systems. Preliminary in vitro studies indicate its potential as a serotonin receptor ligand, with subtype selectivity that could be valuable for CNS drug development. The fluorine atom's presence appears to enhance binding affinity while improving metabolic stability, addressing common challenges in neuropharmaceutical design.

The compound's applications extend to medicinal chemistry as a versatile intermediate. Recent patent literature reveals its incorporation into novel drug candidates targeting inflammatory diseases, with several derivatives demonstrating potent inhibition of key pro-inflammatory cytokines. The furan ring's hydrogen bond accepting capability, combined with the fluorine atom's electronic effects, creates favorable interactions with biological targets.

Structural-activity relationship (SAR) studies have identified the optimal positioning of the fluorine atom and amine group for maximal biological effect. Computational modeling suggests that 3-fluoro-3-(furan-3-yl)propan-1-amine adopts a preferred conformation that facilitates target binding while maintaining favorable pharmacokinetic properties. These insights are guiding the design of next-generation derivatives with improved therapeutic profiles.

Ongoing research is exploring the compound's potential in radiopharmaceutical applications, where the fluorine-18 labeled version could serve as a PET imaging tracer. Early results show promising biodistribution patterns and target specificity, particularly for neurological imaging. The synthetic accessibility of this scaffold makes it attractive for developing novel diagnostic agents.

In conclusion, 3-fluoro-3-(furan-3-yl)propan-1-amine represents a valuable chemical entity with diverse applications in drug discovery and development. Its unique structural features offer multiple opportunities for medicinal chemistry optimization, while recent advances in synthetic methodology have made it more accessible for research purposes. Future studies will likely focus on expanding its therapeutic applications and exploring its potential in combination therapies.

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